1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride
Overview
Description
1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H19NO2 HCl and a molecular weight of 233.74 g/mol. This compound is a derivative of piperidine, a six-membered ring containing nitrogen, and cyclopentane, a five-membered ring. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentylamine with piperidine-4-carboxylic acid chloride in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are often employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and functional groups to achieve desired properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
1-Cyclopentylpiperidine-4-carboxylic acid hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. Additionally, it is employed in the study of chemical reactions and mechanisms, providing valuable insights into the behavior of similar compounds.
Mechanism of Action
The mechanism by which 1-cyclopentylpiperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting biological pathways and processes. The molecular targets and pathways involved vary based on the compound's structure and the specific biological system under study.
Comparison with Similar Compounds
Piperidine derivatives
Cyclopentylamine derivatives
Other piperidine-4-carboxylic acid derivatives
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Properties
IUPAC Name |
1-cyclopentylpiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10;/h9-10H,1-8H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFACGVVEAOMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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